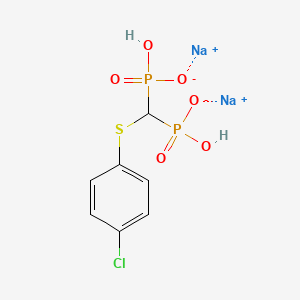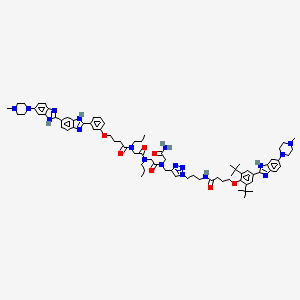
4-Hydroperoxy Cyclophosphamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroperoxy Cyclophosphamide-d4 is a deuterium-labeled analog of 4-Hydroperoxy Cyclophosphamide. It is an active metabolite form of the prodrug Cyclophosphamide, which is widely used in chemotherapy. This compound is known for its ability to crosslink DNA, induce apoptosis in T cells, and activate mitochondrial death pathways through the production of reactive oxygen species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroperoxy Cyclophosphamide-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 4-Hydroperoxy Cyclophosphamide molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and maintain the purity and stability of the final product. The compound is usually produced in solid form and stored under nitrogen at -80°C to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroperoxy Cyclophosphamide-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include:
4-Hydroxy Cyclophosphamide: Formed through oxidation.
Aldophosphamide: An intermediate in the metabolic pathway.
Phosphoramide Mustard: A cytotoxic metabolite responsible for the compound’s therapeutic effects
Aplicaciones Científicas De Investigación
4-Hydroperoxy Cyclophosphamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.
Biology: Studied for its effects on DNA crosslinking and apoptosis in T cells.
Medicine: Investigated for its potential in treating lymphomas and autoimmune disorders.
Industry: Utilized in the production of stable isotope-labeled standards for pharmaceutical testing
Mecanismo De Acción
The mechanism of action of 4-Hydroperoxy Cyclophosphamide-d4 involves its conversion to active metabolites that crosslink DNA and induce apoptosis. The compound activates mitochondrial death pathways through the production of reactive oxygen species. It also inhibits cell proliferation by alkylating DNA and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-Hydroxy Cyclophosphamide
- Aldophosphamide
- Phosphoramide Mustard
- Ifosfamide
- Mafosfamide
Uniqueness
4-Hydroperoxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which allows for precise tracing and quantitation in research studies. This labeling also affects its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and toxicological studies .
Propiedades
Fórmula molecular |
C7H15Cl2N2O4P |
|---|---|
Peso molecular |
297.11 g/mol |
Nombre IUPAC |
N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2 |
Clave InChI |
VPAWVRUHMJVRHU-RRVWJQJTSA-N |
SMILES isomérico |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl |
SMILES canónico |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)








![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)


